N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazoloquinazoline intermediates. The benzodioxole moiety can be synthesized through a series of reactions involving the cyclization of catechol derivatives with formaldehyde. The triazoloquinazoline framework is often constructed via cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or triazoloquinazoline moieties are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized analogs with diverse chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It may find applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: This compound shares the benzodioxole moiety but differs in the presence of a benzamide group.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds feature a benzodioxole moiety fused with indole structures, exhibiting different biological activities.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE is unique due to its specific combination of benzodioxole and triazoloquinazoline frameworks, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H13N5O2/c1-2-4-13-12(3-1)16-21-19-9-22(16)17(20-13)18-8-11-5-6-14-15(7-11)24-10-23-14/h1-7,9H,8,10H2,(H,18,20) |
InChI Key |
ROMLYZQADVZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4C5=NN=CN53 |
Origin of Product |
United States |
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